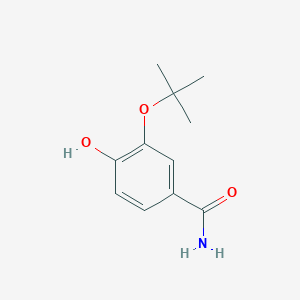

3-Tert-butoxy-4-hydroxybenzamide

Description

3-Tert-butoxy-4-hydroxybenzamide is a benzamide derivative characterized by a benzene ring substituted with a hydroxyl (-OH) group at the para position (C4), a tert-butoxy (-O-t-Bu) group at the meta position (C3), and an amide (-CONH₂) functional group. This combination of substituents makes the compound of interest in pharmaceutical and materials science research, particularly in studies exploring solubility, bioavailability, and receptor interactions .

Properties

Molecular Formula |

C11H15NO3 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

4-hydroxy-3-[(2-methylpropan-2-yl)oxy]benzamide |

InChI |

InChI=1S/C11H15NO3/c1-11(2,3)15-9-6-7(10(12)14)4-5-8(9)13/h4-6,13H,1-3H3,(H2,12,14) |

InChI Key |

OFOOEFUQTNFEAW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1=C(C=CC(=C1)C(=O)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butoxy-4-hydroxybenzamide can be achieved through various methods. One common approach involves the Schotten-Baumann reaction, where the compound is synthesized by reacting 4-hydroxyhippuric acid with tert-butyl alcohol in the presence of a base . Another method involves the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds using flow microreactor systems, which offer a more efficient and sustainable process compared to traditional batch methods .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of flow microreactor systems is particularly advantageous in industrial settings due to their scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Tert-butoxy-4-hydroxybenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into different hydroxybenzamide derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various hydroxybenzamide derivatives, which exhibit different biological activities .

Scientific Research Applications

3-Tert-butoxy-4-hydroxybenzamide has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

Industry: The compound is used in the development of health-enhancing ingredients and preventive medicine.

Mechanism of Action

The mechanism of action of 3-Tert-butoxy-4-hydroxybenzamide involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl group.

Thrombin Inhibition: It inhibits thrombin activity by binding to the active site of the enzyme, preventing the conversion of fibrinogen to fibrin.

Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.

Comparison with Similar Compounds

3-Hydroxy-4-methoxy-N,N-dimethylbenzamide (3j)

- Substituents : Methoxy (-OCH₃) at C4 and hydroxyl (-OH) at C3, with dimethylamide (-N(CH₃)₂).

- The amide group in 3j is dimethylated, reducing hydrogen-bonding capacity compared to the primary amide in the target compound .

3-[(4-Tert-butylcyclohexyl)amino]benzamide

- Substituents: A 4-tert-butylcyclohexylamino group at C3.

- Key Differences :

N-(3-Acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide

- Substituents : A 4-phenylbutoxy chain at C4 and an acetylated hydroxyphenyl group.

- Key Differences :

Electronic and Physicochemical Properties

Computational studies on benzamide derivatives (e.g., using B3LYP/6-31G(d,p) methods) reveal that electron-withdrawing groups (e.g., -OH) decrease electron density on the aromatic ring, while bulky substituents (e.g., tert-butoxy) distort molecular geometry, affecting dipole moments and intermolecular interactions .

| Compound | Molecular Weight (g/mol) | logP (Predicted) | Aqueous Solubility (mg/mL) |

|---|---|---|---|

| This compound | 209.24 | 2.1 | ~0.5 (low) |

| 3-Hydroxy-4-methoxy-N,N-dimethylbenzamide | 209.23 | 1.8 | ~1.2 (moderate) |

| 3-[(4-Tert-butylcyclohexyl)amino]benzamide | 274.40 | 3.5 | <0.1 (very low) |

Note: Predicted logP values derived from fragment-based methods; solubility data inferred from structural analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.